molecular formula C18H17N3O4S B10924749 (2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one

(2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Cat. No.: B10924749
M. Wt: 371.4 g/mol
InChI Key: DVWUTGARBFITHO-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxy-5-nitroaniline with 2-phenylethyl isothiocyanate, followed by cyclization. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The thiazolidinone ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

    Cyclization: Acidic or basic conditions, depending on the desired product.

Major Products

    Reduction: 2-[(2-amino-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Cyclization: More complex heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.

Industry

In industry, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in polymers and coatings, where it can enhance the performance of the final product.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death. In anticancer applications, it inhibits the proliferation of cancer cells by interfering with key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-methoxy-5-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one is similar to other thiazolidinone derivatives, such as:
    • 2-[(2-methoxyphenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one
    • 2-[(2-nitrophenyl)imino]-3-(2-phenylethyl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenyl)imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3O4S/c1-25-16-8-7-14(21(23)24)11-15(16)19-18-20(17(22)12-26-18)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3

InChI Key

DVWUTGARBFITHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C2N(C(=O)CS2)CCC3=CC=CC=C3

Origin of Product

United States

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